Tetradecylbenzene
Overview
Description
Tetradecylbenzene, also known as 1-phenyltetradecane, is an organic compound with the molecular formula C20H34. It is a colorless to yellow liquid that is insoluble in water but floats on it. This compound is part of the alkylbenzene family, where a long alkyl chain is attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of benzene with long-chain olefins derived from petroleum. This process is carried out in the presence of a solid acid catalyst, such as zeolites, under high temperature and pressure conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromic acid. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: A mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Concentrated sulfuric acid or oleum.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkylbenzenes with shorter alkyl chains.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
Tetradecylbenzene has various applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of surfactants and detergents. Its derivatives are also used in the production of lubricants and plasticizers.
Biology: this compound derivatives are studied for their potential use in drug delivery systems due to their amphiphilic nature.
Medicine: Research is ongoing to explore the use of this compound derivatives in pharmaceuticals, particularly in the formulation of antimicrobial agents.
Industry: It is used as an intermediate in the manufacture of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of tetradecylbenzene and its derivatives largely depends on their chemical structure and the specific application. In drug delivery systems, for example, the amphiphilic nature of this compound allows it to interact with both hydrophilic and hydrophobic environments, facilitating the transport of drugs across biological membranes. The benzene ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Dodecylbenzene (C18H30): Similar structure with a shorter alkyl chain.
Hexadecylbenzene (C22H38): Similar structure with a longer alkyl chain.
Octadecylbenzene (C24H42): Similar structure with an even longer alkyl chain.
Uniqueness of Tetradecylbenzene: this compound’s unique balance of hydrophobic and hydrophilic properties makes it particularly useful in applications requiring amphiphilic compounds. Its intermediate chain length provides a balance between solubility and hydrophobic interactions, making it versatile for various industrial and research applications .
Properties
IUPAC Name |
tetradecylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h13,15-16,18-19H,2-12,14,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZALLXAUNPOCEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34 | |
Record name | TETRADECYLBENZENE | |
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DSSTOX Substance ID |
DTXSID1051729 | |
Record name | Tetradecylbenzene | |
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Molecular Weight |
274.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetradecylbenzene is a colorless liquid with a mild odor. Floats on water. (USCG, 1999), mp = 16.15 deg C; [HSDB] Colorless liquid; mp = 16.1 deg C; [CAMEO] Liquid; [MSDSonline] | |
Record name | TETRADECYLBENZENE | |
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Boiling Point |
678 °F at 760 mmHg (USCG, 1999), 359 °C | |
Record name | TETRADECYLBENZENE | |
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Density |
0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8549 @ 20 °C/4 °C | |
Record name | TETRADECYLBENZENE | |
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Record name | TETRADECYLBENZENE | |
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Vapor Pressure |
0.0000238 [mmHg], 2.38X10-5 mm Hg @ 25 °C | |
Record name | Tetradecylbenzene | |
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CAS No. |
1459-10-5 | |
Record name | TETRADECYLBENZENE | |
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Record name | Tetradecylbenzene | |
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Record name | Tetradecylbenzene | |
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Record name | Benzene, tetradecyl- | |
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Record name | TETRADECYLBENZENE | |
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Record name | TETRADECYLBENZENE | |
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Melting Point |
61 °F (USCG, 1999), 16.15 °C | |
Record name | TETRADECYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9110 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TETRADECYLBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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